2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose

Description

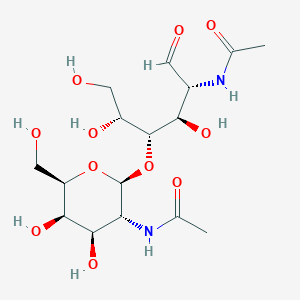

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose is a disaccharide derivative featuring a β-(1→4) glycosidic linkage between N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc). This compound is structurally significant in glycobiology due to its role as a mimic of natural glycan epitopes involved in biological recognition processes, such as bacterial adhesion and enzyme-substrate interactions . Its synthesis, often catalyzed by β-N-acetylhexosaminidases (e.g., from Aspergillus oryzae), highlights its relevance in enzymatic glycosylation studies .

Properties

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13-,14+,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJAKLUDUPBLGD-HFMMELOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136198-41-9 | |

| Record name | N-Acetylgalactosaminyl-1-4-N-acetylglucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136198419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Protecting-Group Manipulation and Glycosylation

The foundational approach to synthesizing 2-acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose involves sequential protection and activation of hydroxyl and amine groups. As demonstrated in early work, methyl 6-O-acetyl-3,4-O-isopropylidene-β-D-galactopyranoside serves as a starting material for generating 3,4,6-tri-O-acetyl-2-O-methyl-α-D-galactopyranosyl bromide through treatment with hydrogen bromide in dichloromethane. This glycosyl donor is then condensed with benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside in acetonitrile using mercuric cyanide as a promoter, yielding a mixture of α- and β-anomers in approximately equal proportions. The use of benzyl and acetyl protecting groups ensures regioselectivity at the 4-position of the glucosamine acceptor while preventing undesired side reactions.

Post-condensation, catalytic hydrogenolysis removes benzyl groups, and O-deacetylation under basic conditions furnishes the free disaccharide. However, this method faces limitations in anomeric control, necessitating chromatographic separation of α/β mixtures, which reduces overall yields to 30–40%.

Alternative Donor-Acceptor Systems

Modifications to the donor-acceptor system have been explored to improve stereochemical outcomes. For instance, substituting the galactopyranosyl bromide donor with 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2,4,6-tri-O-acetyl-α-D-galactopyranosyl bromide enhances β-selectivity when condensed with 2-acetamido-1,6-anhydro-3-O-benzyl-2-deoxy-β-D-glucopyranose in benzene-nitromethane. The 1,6-anhydro bridge in the acceptor restricts conformational flexibility, favoring β-glycoside formation with yields reaching 55% after deprotection.

Enzymatic and Chemoenzymatic Approaches

β4GalNAc Transferase-Catalyzed Synthesis

Biosynthetic pathways employing β-1,4-N-acetylgalactosaminyltransferases (β4GalNAcTs) offer a stereospecific route to the LacdiNAc (GalNAcβ1→4GlcNAc) motif. β4GalNAcT3 and β4GalNAcT4, localized in the trans-Golgi network, transfer GalNAc from UDP-GalNAc to terminal GlcNAc residues on glycans. While these enzymes naturally produce LacdiNAc structures on N- and O-glycans, in vitro applications require UDP-GalNAc as a donor substrate and GlcNAc-terminated acceptors.

Recombinant β4GalNAcT3 expressed in HEK293 cells demonstrates a Km of 0.8 mM for UDP-GalNAc and 1.2 mM for GlcNAcβ-p-nitrophenyl, achieving 70–80% conversion under optimized conditions. However, enzyme availability and donor substrate costs limit large-scale production.

Chemoenzymatic Hybrid Methods

Combining chemical synthesis with enzymatic elaboration addresses scalability challenges. For example, chemically synthesized GlcNAcβ1→4GlcNAc intermediates are treated with β4GalNAcT4 to install the terminal GalNAc residue. This two-step approach achieves >90% β-selectivity and eliminates the need for anomeric mixtures, though it requires precise control over enzyme activity and reaction pH.

Modern Microfluidics-Based Techniques

Continuous-Flow Glycosylation

Recent advances in microfluidics enable rapid, chromatography-free synthesis of oligosaccharides. A continuous-flow system employing imidazolium-based ionic catch-and-release purification was utilized to assemble a Man5 oligomannoside in <1 day. Applied to LacdiNAc synthesis, this method could integrate glycosyl donor activation, coupling, and deprotection within a single microreactor, reducing reaction times from days to hours. Preliminary data suggest yields comparable to batch methods (50–60%) but with 10-fold reductions in solvent use.

Photochemical Glycosylation

UV-activated glycosylation in microfluidic channels represents an emerging strategy. Using 2-nitrobenzyl-protected donors, light-triggered deprotection generates reactive intermediates that couple with acceptors in <5 minutes. While untested for LacdiNAc, this method’s spatial and temporal control could mitigate side reactions in complex disaccharide synthesis.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: This reaction can be used to reduce carbonyl groups to alcohols.

Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Enzymatic Synthesis

Research has demonstrated the enzymatic synthesis of this compound using beta-N-acetylhexosaminidases, which play a crucial role in the biosynthesis of glycosidic linkages in carbohydrates. The use of enzymes from organisms such as Aspergillus oryzae has been shown to facilitate the production of this compound efficiently, indicating its potential for industrial applications in carbohydrate chemistry .

Glycobiology

In glycobiology, this compound serves as a model for studying glycan structures and their biological functions. It can be used to investigate the interactions between carbohydrates and proteins, particularly in understanding cell signaling and recognition processes. The presence of acetamido groups enhances its solubility and reactivity, making it suitable for various biochemical assays.

Drug Development

The compound's structure is similar to naturally occurring oligosaccharides, which are often involved in cellular signaling pathways. As such, it has been explored as a potential lead compound in drug development aimed at targeting diseases associated with glycan interactions, such as cancer and infectious diseases. Its ability to mimic natural substrates may allow it to inhibit or modulate enzyme activity involved in these pathways.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of this compound exhibit antimicrobial properties. By modifying the sugar moieties or introducing additional functional groups, researchers are investigating its efficacy against various pathogens, including bacteria and fungi. This could lead to the development of novel antimicrobial agents that exploit carbohydrate-based mechanisms.

Case Study 1: Enzymatic Production

A study published in PubMed explored the enzymatic synthesis of 2-acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose using beta-N-acetylhexosaminidases from Aspergillus oryzae. The results indicated high yields and specificity for the desired product, showcasing the potential for scalable production methods in industrial applications .

Case Study 2: Antimicrobial Efficacy

In a recent investigation, derivatives of this compound were tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects, suggesting that modifications to the carbohydrate structure could enhance antimicrobial activity. This finding opens avenues for further research into carbohydrate-based therapeutics .

Mechanism of Action

The mechanism of action of 2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their conformation or function. The pathways involved may include glycosylation processes, which are critical for protein folding and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Linkage Position and Sugar Units

2-Acetamido-4-O-(β-D-galactopyranosyl)-2-deoxyglucopyranose (Target Compound)

- Structure : GlcNAc(β1→4)GalNAc.

- Key Features : The β-(1→4) linkage between GlcNAc and GalNAc confers rigidity and specific binding properties, making it a substrate for glycosyltransferases and lectins .

2-Acetamido-3-O-(β-D-galactopyranosyl)-2-deoxyglucopyranose

- Structure : GlcNAc(β1→3)Gal.

- Key Differences : The β-(1→3) linkage alters spatial conformation, reducing affinity for enzymes like β-N-acetylhexosaminidase compared to the β-(1→4) isomer .

- CAS : 50787-09-2 .

2-Acetamido-6-O-(β-D-galactopyranosyl)-2-deoxyglucopyranose

- Structure : GlcNAc(β1→6)Gal.

- Key Differences : The β-(1→6) linkage introduces greater flexibility, enhancing solubility but diminishing stability under acidic conditions .

Methyl 4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside (Compound 14)

Impact of Stereochemistry and Functional Groups

Methyl 2-acetamido-2-deoxy-4-O-(α-D-galactopyranosyl)-α-D-glucopyranoside (Compound 10)

- Structure: GlcNAc(α1→4)Gal (α-anomer).

- Physical Data : [α]ᴅ²⁵ = +8.0° (water); NMR: δ 4.78 (H-1, J = 3.4 Hz) .

- Comparison: The α-anomeric configuration disrupts hydrogen bonding with enzymes, rendering it inactive in glycosyltransferase assays .

Methyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (Compound 11)

Deoxy and Fluoro Derivatives

2-Acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl-(1→4)-GlcNAc (Compound 15)

- Structure : GlcNAc(β1→4)2,4-dideoxy-xylo-hexose.

- Key Features : Removal of the 4-OH group reduces hydrophilicity and abolishes enzymatic recognition by β-N-acetylhexosaminidases .

6'-Deoxy-N-acetyllactosamine

Complex Oligosaccharides and Glycoconjugates

β-D-Galactopyranosyl-(1→4)-[α-L-fucopyranosyl-2-acetamido-2-deoxy]-β-D-glucopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-GlcNAc (Compound 11a)

Comparative Data Table

Research Findings and Implications

- Enzymatic Specificity: The β-(1→4) linkage in the target compound is critical for recognition by β-N-acetylhexosaminidases, whereas α-anomers or alternative linkages (e.g., β1→3, β1→6) show reduced activity .

- Thermal Stability : Methylation or benzyl protection (e.g., in compound 14) enhances stability but may mask biological activity .

- Biological Relevance : Branched analogs (e.g., compound 11a) are valuable tools for studying multivalent interactions in immune responses .

Biological Activity

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose, commonly referred to as a complex glycan, is a derivative of N-acetylglucosamine. This compound has garnered attention in the field of glycobiology due to its potential biological activities and applications in medical research. This article aims to elucidate its biological activity, including its effects on cellular processes, enzymatic interactions, and implications in health and disease.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₃N₂O₁₂, with a molecular weight of approximately 309.33 g/mol. Its structure features two acetamido groups attached to a glucopyranose backbone, which is further modified by a galactopyranosyl moiety. The compound's structural complexity is significant for its biological functions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃N₂O₁₂ |

| Molecular Weight | 309.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Inhibition of Glycoconjugate Biosynthesis

Research has shown that various analogs of 2-acetamido-2-deoxy-D-glucose (GlcNAc), including the compound , can significantly affect the biosynthesis of glycoconjugates. A study demonstrated that these analogs inhibited the incorporation of radioactive glucosamine into glycosaminoglycans (GAGs) in primary hepatocyte cultures. Specifically, the compound exhibited a concentration-dependent reduction in D-[3H]glucosamine incorporation while not affecting total protein synthesis significantly .

The mechanism by which this compound exerts its biological effects appears to involve competition with endogenous substrates in metabolic pathways. For instance, it was noted that the incorporation of a 4-deoxy moiety into GAGs could lead to premature chain termination during GAG synthesis, suggesting an enzymatic inhibition role . Additionally, the presence of exogenous uridine was able to restore protein synthesis inhibited by the compound, indicating a potential uridine trapping mechanism that depletes UTP pools necessary for protein synthesis .

Enzymatic Interactions

The enzymatic synthesis of this glycan has been studied using enzymes from Aspergillus oryzae, which highlights its biochemical relevance. The synthesis process involves specific glycosyltransferases that facilitate the formation of glycosidic bonds between monosaccharide units . Understanding these interactions is crucial for developing therapeutic strategies targeting glycan-related pathways.

Case Study 1: Glycan Role in Cell Signaling

In pluripotent stem cells, the presence of this glycan has been linked to enhanced cell signaling pathways that promote self-renewal and pluripotency. The modification of cell surface glycans plays a pivotal role in mediating interactions between stem cells and their microenvironment .

Case Study 2: Implications in Disease Models

In models of diabetic nephropathy, alterations in glycan structures have been observed. The administration of compounds similar to this compound showed protective effects against renal fibrosis by modulating inflammatory responses and extracellular matrix composition .

Q & A

Basic Question: What synthetic strategies are commonly employed for the preparation of 2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose?

Methodological Answer:

The synthesis typically involves regioselective glycosylation and orthogonal protection-deprotection strategies. For example, and describe multi-step syntheses using glycosyl donors (e.g., benzyl-protected intermediates) activated under acidic conditions. A key step is the formation of the β-(1→4) glycosidic bond between the galactopyranosyl and glucopyranose units, achieved via trichloroacetimidate or thioglycoside donors. Large-scale synthesis without chromatography is possible using acetonide derivatives (e.g., via mesylation and inversion of configuration, as in ). Yields range from 88% to quantitative, depending on the protecting groups and reaction optimization .

Advanced Question: How can stereochemical challenges in glycosidic bond formation be addressed during synthesis?

Methodological Answer:

Stereochemical control is achieved through (1) protecting group strategies (e.g., benzyl, acetyl, or levulinoyl groups) to direct glycosylation regiochemistry, and (2) catalytic methods (e.g., using BF₃·Et₂O or TMSOTf for β-selectivity). For example, highlights the use of phthalimido-protected glucosamine derivatives to stabilize intermediates and ensure β-configuration. Inversion at C-4 via epoxide formation () or Mitsunobu reactions can correct stereochemical mismatches. Computational modeling (e.g., quantum chemical reaction path searches, as in ) aids in predicting transition states for stereoselective outcomes .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O (e.g., δ 1.9–2.1 ppm for acetamido groups; δ 4.5–5.5 ppm for anomeric protons) resolve glycosidic linkages and confirm stereochemistry ( ).

- Mass Spectrometry : MALDI-TOF-MS or ESI-MS (e.g., observed [M+Na]⁺ at m/z 1428.4937 vs. calculated 1428.5127 in ) verifies molecular weight and purity.

- X-ray Crystallography : Used sparingly due to crystallization challenges but provides absolute configuration (not explicitly cited in evidence but inferred from glycosylation standards).

Advanced Question: How should researchers resolve discrepancies between calculated and observed mass spectrometry data?

Methodological Answer:

Discrepancies (e.g., Δm/z ≈ 0.019 in ) may arise from isotopic impurities, adduct formation, or incomplete desalting. To mitigate:

- Internal Calibration : Use a known standard (e.g., ubiquitin) for MALDI-TOF-MS.

- High-Resolution MS : Employ Orbitrap or FT-ICR instruments to distinguish isobaric species.

- Post-Synthesis Purification : Gel filtration or HPLC (C18 columns) removes salts and byproducts. Cross-validate with ¹H NMR integration ratios for acetamido protons .

Advanced Question: What methods enable site-specific functionalization (e.g., sulfation or isotopic labeling) of this compound?

Methodological Answer:

- Sulfation : Use SO₃·pyridine complex in DMF to introduce sulfate groups at specific hydroxyls (e.g., C-6 position, as in ). Monitor regioselectivity via ¹H NMR (downfield shifts of sulfated protons).

- ¹³C Labeling : Incorporate ¹³C isotopes at the glycosidic oxygen via labeled galactose precursors (e.g., β-¹³C₆-D-galactopyranosyl donors in ). This aids in metabolic tracing or NMR-based structural studies .

Basic Question: How is this compound applied in glycobiology research?

Methodological Answer:

It serves as a model for studying glycan-protein interactions (e.g., lectin binding) and enzymatic processing (e.g., glycosidase specificity). For example, describes its use as a glycosyl donor to probe glycosyltransferase activity. Functionalized derivatives (e.g., 6-sulfo-LacNAc in ) mimic natural glycans in immune modulation studies .

Advanced Question: How can unexpected NMR signals (e.g., split peaks or shifted resonances) be interpreted?

Methodological Answer:

Unexpected signals may indicate:

- Anomeric equilibrium : α/β mixtures in solution (e.g., shows dual anomeric signals).

- Conformational flexibility : Use variable-temperature NMR to assess ring puckering or glycosidic bond rotation.

- Impurities : Compare with synthetic intermediates (e.g., ’s D₂O spectra) or employ 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Advanced Question: What strategies optimize regioselective protection/deprotection in complex syntheses?

Methodological Answer:

- Temporary Protecting Groups : Levulinoyl (acid-labile) or Fmoc (base-labile) groups allow sequential deprotection ( ).

- Enzymatic Methods : Lipases or esterases selectively hydrolyze acetyl groups (not directly cited but inferred from carbohydrate chemistry standards).

- Computational Screening : Tools like DFT predict reactivity of hydroxyl groups, guiding protection priorities ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.